Cyclobutyl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel GPR40 full agonist. [ [] ] GPR40, also known as free fatty acid receptor 1 (FFAR1), is a G protein-coupled receptor primarily found in pancreatic β-cells and enteroendocrine cells. [ [] ] This compound plays a significant role in scientific research, particularly in the field of diabetes, as it stimulates the secretion of insulin and incretin, both crucial for regulating blood glucose levels. [ [] ]
The synthesis of Cyclobutyl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone was part of a larger effort to develop potent and orally bioavailable GPR40 agonists. [ [] ] The synthesis began with a reported biaryl derivative and involved several modifications, including:
Through these modifications, researchers synthesized Cyclobutyl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (SCO-267), which demonstrated oral bioavailability and effectively stimulated insulin and GLP-1 secretion. [ [] ]
Cyclobutyl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone acts as a full agonist of the GPR40 receptor. [ [] ] This means it binds to the receptor and activates it to the same extent as endogenous ligands, leading to a series of downstream signaling events. [ [] ] This activation ultimately results in increased insulin and incretin secretion from pancreatic β-cells and enteroendocrine cells, respectively. [ [] ] The specific signaling pathways involved likely include Gq protein activation, leading to increased intracellular calcium levels and subsequent hormone release. [ [] ]
The primary application of Cyclobutyl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (SCO-267) identified in the provided research is as a potential therapeutic agent for type 2 diabetes mellitus. [ [] ] This is based on its potent and efficacious activation of GPR40, leading to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2